

In Vitro Characterization of Gat211: A Technical Guide to Binding Affinity and Efficacy

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Compound of Interest		
Compound Name:	Gat211	
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This technical guide provides an in-depth overview of the in vitro pharmacological characterization of **Gat211**, a novel allosteric modulator of the Cannabinoid 1 Receptor (CB1R). **Gat211** is a racemic mixture with properties of both a positive allosteric modulator (PAM) and a direct allosteric agonist, offering a nuanced approach to modulating the endocannabinoid system. This document summarizes key quantitative data, details common experimental protocols for its characterization, and visualizes the underlying molecular pathways and experimental workflows.

Executive Summary

Gat211 acts as a positive allosteric modulator of the CB1 receptor, a class A G-protein coupled receptor (GPCR). It is a racemic mixture of two enantiomers with distinct pharmacological profiles: the (R)-enantiomer, GAT228, functions as an allosteric agonist, while the (S)-enantiomer, GAT229, acts as a pure PAM with no intrinsic activity.[1][2] **Gat211** does not compete with orthosteric ligands like CP55,940 for binding but rather enhances their binding affinity and/or efficacy.[3] This modulation extends to key downstream signaling pathways, including G-protein-mediated inhibition of adenylyl cyclase and β-arrestin recruitment. The unique properties of **Gat211** and its enantiomers present a promising avenue for therapeutic development, potentially offering a safer alternative to direct orthosteric agonists by fine-tuning endogenous cannabinoid signaling.[3][4]





Data Presentation: Quantitative Analysis of Gat211 and its Enantiomers

The following tables summarize the key in vitro binding and functional parameters reported for **Gat211** and its constituent enantiomers.

Table 1: Binding Characteristics of Gat211 at the CB1

Receptor

Compound	Assay Type	Parameter	Value/Effect	Source
Gat211	Radioligand Binding	Effect on [³ H]CP55,940 (Agonist) Binding	Enhances binding and slows dissociation kinetics	[3]
Gat211	Radioligand Binding	Effect on [³H]SR141716A (Inverse Agonist) Binding	Reduces binding	[1][5]
GAT228 (R)	Radioligand Binding	Effect on [³ H]CP55,940 Binding	No effect	[6]
GAT229 (S)	Radioligand Binding	Effect on [³ H]CP55,940 Binding	Enhances binding	[5]

Note: A direct equilibrium dissociation constant (Kd) or inhibition constant (Ki) for **Gat211** or its enantiomers at the allosteric site is not prominently reported in the reviewed literature.

Table 2: Functional Efficacy of Gat211 and its Enantiomers

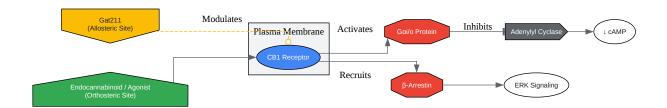


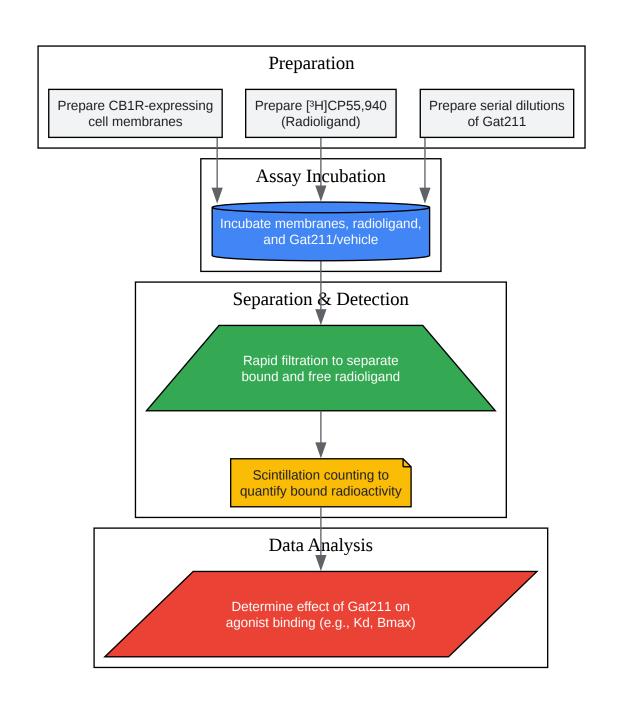
Compound	Assay	Parameter	Value	Source
Gat211	cAMP Inhibition	EC50	260 nM	[7]
Gat211	β-Arrestin2 Recruitment	EC50	650 nM	[7]
Gat211	Mouse Vas Deferens Contraction	EC50 (Potentiation)	11 nM	[7]
GAT228 (R)	Allosteric Agonist Activity	cAMP Inhibition, β-Arrestin Recruitment, ERK & PLCβ3 Phosphorylation	Concentration- dependent increase	[6]
GAT229 (S)	Positive Allosteric Modulator	Intrinsic Agonist Activity	Lacks intrinsic activity	[1][5]

EC50: Half-maximal effective concentration. Emax: Maximum effect. Data for Emax values are not consistently reported in the literature.

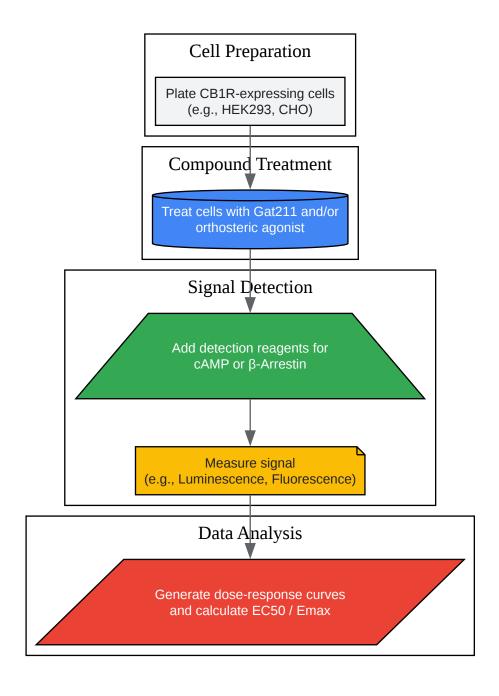
Mandatory Visualizations Signaling Pathways and Experimental Workflows











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References



- 1. researchgate.net [researchgate.net]
- 2. Determination of the Cannabinoid CB1 Receptor's Positive Allosteric Modulator Binding Site through Mutagenesis Studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.iu.edu [scholarworks.iu.edu]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. Discovery of a Biased Allosteric Modulator for Cannabinoid 1 Receptor: Preclinical Anti-Glaucoma Efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
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